5-Methyl Cytosine-13C,15N2 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl Cytosine-13C,15N2 Hydrochloride: is a stable isotope-labeled derivative of the nucleoside 5-methylcytosine. This compound is often used in research to investigate the epigenetic modifications of DNA. Epigenetic modifications are changes to DNA that do not alter the underlying genetic code but can affect gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through a variety of methods, including the use of isotopically labeled precursors . The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer.

Industrial Production Methods: : Industrial production methods for 5-Methyl Cytosine-13C,15N2 Hydrochloride are not widely documented in public literature.

Analyse Chemischer Reaktionen

Types of Reactions: : 5-Methyl Cytosine-13C,15N2 Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions it undergoes depend on the reagents and conditions used.

Common Reagents and Conditions: : Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary widely, but they often involve standard laboratory techniques such as heating, stirring, and the use of solvents .

Major Products: : The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted cytosine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, 5-Methyl Cytosine-13C,15N2 Hydrochloride is used as a stable isotope-labeled compound to study the kinetics and mechanisms of DNA methylation reactions .

Biology: : In biological research, the compound is used to investigate the epigenetic modifications of DNA. It allows researchers to study how DNA methylation affects gene expression and cellular function .

Medicine: : In medical research, this compound is used to study the role of DNA methylation in various diseases, including cancer. It helps researchers understand how changes in DNA methylation patterns can contribute to disease development and progression .

Industry: : In the industrial sector, the compound is used in the development of new diagnostic tools and therapeutic agents. Its stable isotope labeling allows for precise quantification and detection in various applications .

Wirkmechanismus

The mechanism by which 5-Methyl Cytosine-13C,15N2 Hydrochloride exerts its effects involves its incorporation into DNA as a methylated cytosine derivative. This methylation is catalyzed by DNA methyltransferases, which add a methyl group to the 5-carbon position of cytosine . The methylation of cytosine can affect gene expression by altering the binding of transcription factors and other regulatory proteins to DNA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds to 5-Methyl Cytosine-13C,15N2 Hydrochloride include other stable isotope-labeled nucleosides, such as 5-Methyl Cytosine-13C,15N2 and 5-Methyl Cytosine-15N2 .

Uniqueness: : The uniqueness of this compound lies in its dual stable isotope labeling with both carbon-13 and nitrogen-15. This dual labeling allows for more precise quantification and detection in research applications compared to compounds labeled with only one stable isotope .

Biologische Aktivität

5-Methyl Cytosine-13C,15N2 Hydrochloride is a chemically modified nucleobase derivative of cytosine, specifically labeled with carbon-13 and nitrogen-15 isotopes. This compound plays a significant role in epigenetics, particularly in the study of DNA methylation processes. Understanding its biological activity is crucial for insights into gene regulation and potential implications in various diseases, including cancer.

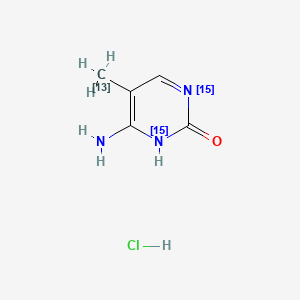

The chemical formula of this compound is C4(13C)H7N(15N)2O- HCl. The incorporation of heavy isotopes allows for unique properties that enhance its utility in research settings, especially in studies involving DNA methylation dynamics.

Role in DNA Methylation

Biological Significance :

5-Methyl Cytosine (5mC), the methylated form of cytosine, is integral to epigenetic regulation. Methylation typically occurs at the C5 position of cytosine residues within CpG dinucleotides and is associated with transcriptional repression. Alterations in methylation patterns can lead to aberrant gene expression and are implicated in various diseases, including cancer .

Mechanism of Action :

The biological activity of this compound is closely linked to its ability to mimic natural 5mC in nucleic acids. This mimicry allows researchers to study how methylation affects gene expression and cellular behavior. Studies indicate that methylated cytosines influence the binding affinity of transcription factors and other regulatory proteins, thus altering gene expression profiles .

Applications in Research

This compound has several applications:

- Epigenetic Studies : It serves as a valuable tool for investigating DNA methylation processes and their implications for gene regulation.

- Biomarker Development : Research has suggested that changes in 5mC levels can act as biomarkers for various conditions, including chemical allergies and cancers .

- Imaging Techniques : Recent advancements have utilized this compound in non-invasive imaging techniques to study DNA methylation in vivo, enhancing our understanding of brain function and disease .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Hydroxymethyl Cytosine | Hydroxymethyl group at C5 | Involved in active demethylation processes |

| 5-Methyl Uracil | Methyl group at C5 (uracil base) | Functions primarily as an RNA component |

| N6-Methyl Adenine | Methyl group at N6 (adenine base) | Plays a role in RNA regulation |

While these compounds share structural characteristics with this compound, they differ significantly in their biological roles and applications within genetic regulation and epigenetics.

Case Studies

- Chemical Allergens : A study evaluated the potential of 5-methylcytosine as a biomarker for characterizing responses to chemical allergens. The findings indicated that specific changes in methylation patterns could differentiate between various allergen-induced immune responses .

- Inflammatory Bowel Disease (IBD) : Research demonstrated that chronic inflammation leads to significant alterations in DNA methylation patterns within the gastrointestinal tract. The study reported a decrease in global cytosine hydroxymethylation levels associated with IBD, suggesting that epigenetic modifications play a role in disease pathology .

- Brain Imaging : A recent study utilized 13C-labeled diets to trace the incorporation of 5-mC into brain genomic DNA. This research highlighted the potential for using isotopic labeling to understand methylation dynamics in neurological contexts .

Eigenschaften

Molekularformel |

C5H8ClN3O |

|---|---|

Molekulargewicht |

164.57 g/mol |

IUPAC-Name |

6-amino-5-(113C)methyl-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride |

InChI |

InChI=1S/C5H7N3O.ClH/c1-3-2-7-5(9)8-4(3)6;/h2H,1H3,(H3,6,7,8,9);1H/i1+1,7+1,8+1; |

InChI-Schlüssel |

ANWMULVRPAUPJT-KLDFHAJVSA-N |

Isomerische SMILES |

[13CH3]C1=C([15NH]C(=O)[15N]=C1)N.Cl |

Kanonische SMILES |

CC1=C(NC(=O)N=C1)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.